8-Chlorooxepino[2,3-B]quinoxaline
Description
8-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound featuring a fused oxepine (a seven-membered oxygen-containing ring) and quinoxaline system, with a chlorine substituent at the 8-position.
Properties
CAS No. |
62911-93-7 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
8-chlorooxepino[2,3-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)14-10-3-1-2-6-16-12(10)15-9/h1-7H |
InChI Key |
AKIFSIGPEHTGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)N=C2OC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the condensation of ortho-diamines with 1,2-dicarbonyl compounds . For example, the reaction of 2-chloroaniline with glyoxal can yield the desired quinoxaline derivative. Industrial production methods may involve the use of catalysts such as copper or cerium oxide nanoparticles to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
8-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide to form quinoxalinones.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic reagents.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chlorooxepino[2,3-B]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival . The compound can form hydrogen bonds and other interactions with amino acid residues in the kinase active site, stabilizing the inhibitor-kinase complex and preventing substrate binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Features
The chlorine substituent in 8-Chlorooxepino[2,3-B]quinoxaline likely influences its electronic properties and reactivity. For comparison:
- Indolo[2,3-b]quinoxaline: Contains a fused indole ring (C14H9N3, MW 219.24) and exhibits planar aromaticity, with substituents like fluorine or triazole groups enhancing bioactivity .
- Pyrrolo[2,3-b]quinoxaline: Found in antibiotics (e.g., echinomycin), this scaffold features a pyrrole ring fused to quinoxaline, contributing to DNA-binding properties .
- 2,3-Dichloroquinoxaline (C8H4Cl2N2, MW 199.04): The chlorine atoms at positions 2 and 3 increase electrophilicity, making it a precursor for cross-coupling reactions .
Table 1: Molecular Comparison of Selected Quinoxaline Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| This compound* | Not reported | Not reported | Cl at position 8 |
| 6H-Indolo[2,3-b]quinoxaline | C14H9N3 | 219.24 | Fused indole ring |
| 2,3-Dichloroquinoxaline | C8H4Cl2N2 | 199.04 | Cl at positions 2, 3 |
| Pyrrolo[2,3-b]quinoxaline | C10H7N3 | 169.18 | Fused pyrrole ring |
*Structural inferences based on naming conventions; specific data unavailable in evidence.
Photochemical and Electronic Properties
- Absorption Maxima: Indolo[2,3-b]quinoxaline derivatives absorb in the UV-vis range (λmax 386–409 nm), with electron-donating groups (e.g., -OCH3) red-shifting absorption .
- HOMO/LUMO Levels: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline has a HOMO energy of -5.2 eV and a band gap of 2.8 eV, ideal for optoelectronic applications . The oxepine ring in this compound may alter these properties due to its oxygen atom and ring strain.
Table 2: Photochemical Properties of Quinoxaline Derivatives
| Compound | λmax (nm) | HOMO (eV) | Band Gap (eV) |
|---|---|---|---|
| IQCH3 (6-methyl-indoloquinoxaline) | 405 | -5.1 | 2.9 |
| IQPh (6-phenyl derivative) | 396 | -5.3 | 3.0 |
| This compound* | N/A | N/A | N/A |
*Data inferred from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
